molecular formula C14H16O2 B14112462 2-Methoxy-6-(1-methoxyethyl)naphthalene

2-Methoxy-6-(1-methoxyethyl)naphthalene

Cat. No.: B14112462
M. Wt: 216.27 g/mol
InChI Key: YLLKSXRCTJKPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(1-methoxyethyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of methoxy groups at the 2 and 6 positions of the naphthalene ring, with an additional methoxyethyl group at the 6 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(1-methoxyethyl)naphthalene typically involves the oxidation of 2-methoxy-6-(1-methylethyl)naphthalene. This process can be carried out using oxygen in the presence of catalysts such as N-hydroxyphthalimide (NHPI) and transition metal compounds like Cu(II) acetylacetonate . The reaction conditions often include temperatures around 80°C and the use of solvents like heptane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The oxidation process is carefully controlled to produce the desired hydroperoxide, alcohol, and ketone intermediates, which are then converted to this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(1-methoxyethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceuticals like naproxen sets it apart from other similar compounds .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-methoxy-6-(1-methoxyethyl)naphthalene

InChI

InChI=1S/C14H16O2/c1-10(15-2)11-4-5-13-9-14(16-3)7-6-12(13)8-11/h4-10H,1-3H3

InChI Key

YLLKSXRCTJKPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.